N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine is a complex organic compound that features a benzodioxole moiety, a pyrazine ring, and a cyclohexane structure
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(14-2-7-17-18(10-14)24-12-23-17)22-15-3-5-16(6-4-15)25-19-11-20-8-9-21-19/h2,7-11,13,15-16,22H,3-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLESEUGLHMFXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC3CCC(CC3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with an intermediate containing the benzodioxole moiety.
Cyclohexane Functionalization: The final step involves the functionalization of cyclohexane, which can be achieved through various methods, including catalytic hydrogenation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine can undergo several types of chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted pyrazines.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used to study the interactions of complex organic molecules with biological systems, providing insights into drug design and molecular biology.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and studied for its potential therapeutic applications.
4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid: Investigated for its anti-inflammatory and analgesic effects.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-pyrazin-2-yloxycyclohexan-1-amine is unique due to its combination of a benzodioxole moiety, a pyrazine ring, and a cyclohexane structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
